molecular formula C18H13F6NO3 B4361994 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone

Cat. No.: B4361994
M. Wt: 405.3 g/mol
InChI Key: YPEHAXRYMAICEI-UHFFFAOYSA-N
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Description

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone is a synthetic organic compound characterized by the presence of trifluoroethoxy groups attached to a phenyl ring, which is further linked to an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone typically involves multiple steps:

    Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 3,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form 3,5-bis(2,2,2-trifluoroethoxy)benzaldehyde.

    Cyclization to isoindolinone: The intermediate is then subjected to a cyclization reaction with phthalic anhydride under acidic conditions to form the isoindolinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced isoindolinone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Properties

IUPAC Name

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6NO3/c19-17(20,21)9-27-13-5-12(6-14(7-13)28-10-18(22,23)24)25-8-11-3-1-2-4-15(11)16(25)26/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEHAXRYMAICEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC(=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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